molecular formula C19H30O3 B13772484 5-Androstene-3b,16b,17a-triol CAS No. 25126-70-9

5-Androstene-3b,16b,17a-triol

Cat. No.: B13772484
CAS No.: 25126-70-9
M. Wt: 306.4 g/mol
InChI Key: GUGSXATYPSGVAY-CUZKMJQKSA-N
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Description

5-Androstene-3b,16b,17a-triol is a compound belonging to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones that are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans .

Chemical Reactions Analysis

5-Androstene-3b,16b,17a-triol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Androstene-3b,16b,17a-triol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroid hormones.

    Biology: Studied for its role in the development of masculine characteristics and its effects on hair growth.

    Medicine: Investigated for its potential therapeutic effects in conditions related to androgen deficiency.

    Industry: Utilized in the production of various steroid-based products.

Mechanism of Action

The mechanism of action of 5-Androstene-3b,16b,17a-triol involves its interaction with androgen receptors. Upon binding to these receptors, it influences the transcription of specific genes that are involved in the development of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway .

Comparison with Similar Compounds

5-Androstene-3b,16b,17a-triol can be compared with other similar compounds such as:

    5-Androstene-3b,7b,17b-triol: Another hydroxylated androgen derivative with similar biological effects.

    5-Androstene-3b,16a,17b-triol: A compound with a different hydroxylation pattern, leading to distinct biological activities.

The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its interaction with androgen receptors and its subsequent biological effects .

Properties

CAS No.

25126-70-9

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,16S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16-,17+,18-,19-/m0/s1

InChI Key

GUGSXATYPSGVAY-CUZKMJQKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@H]4O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

physical_description

Solid

Origin of Product

United States

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